molecular formula C19H20Cl2N2O2 B4187730 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide

5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide

Cat. No. B4187730
M. Wt: 379.3 g/mol
InChI Key: USRMXOXHYULPGV-UHFFFAOYSA-N
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Description

5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of type 2 diabetes. This compound is a selective activator of the Kir6.2/SUR1 channel complex, which regulates insulin secretion in pancreatic beta cells.

Mechanism of Action

5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide selectively activates the Kir6.2/SUR1 channel complex by binding to a specific site on the SUR1 subunit. This leads to the opening of the channel and the influx of calcium ions into the beta cell, which triggers insulin secretion. The mechanism of action of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is distinct from that of other drugs used to treat diabetes, such as sulfonylureas, which also target the SUR1 subunit but have a broader spectrum of activity.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of the ATP-sensitive potassium channel in cardiac myocytes, which could have implications for the treatment of cardiac arrhythmias. 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has also been shown to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has several advantages as a tool compound for studying the Kir6.2/SUR1 channel complex. The compound is highly selective for this target and has minimal off-target effects. In addition, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is relatively easy to synthesize and has good stability in vitro. However, there are also limitations to the use of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide in lab experiments. For example, the compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has not yet been extensively studied in vivo, so its pharmacokinetic properties are not well understood.

Future Directions

There are several directions for future research on 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to establish the safety and efficacy of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide in animal models and in clinical trials. Another area of interest is the investigation of the compound's effects on other ion channels and cellular processes. 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have effects on the ATP-sensitive potassium channel and on cancer cell proliferation, but further studies are needed to fully understand these effects. Finally, there is potential for the development of new tool compounds based on the structure of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide that could be used to study the Kir6.2/SUR1 channel complex and other ion channels.

Scientific Research Applications

5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been extensively studied in vitro and in vivo for its potential use as a drug candidate for the treatment of type 2 diabetes. The compound has been shown to selectively activate the Kir6.2/SUR1 channel complex in pancreatic beta cells, leading to increased insulin secretion. In addition, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.

properties

IUPAC Name

5-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-17-9-8-13(20)12-14(17)19(24)22-16-7-5-6-15(21)18(16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRMXOXHYULPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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